
5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine is a modified nucleoside derivative of guanosine. It is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position, an isobutyryl group at the N2 position, and a methyl group at the 2’ position. This compound is primarily used in the synthesis of synthetic RNA derivatives and has applications in biochemical and nanotechnology studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine involves several key steps:
Oxime Opening: The 5’ position of guanosine undergoes an oxime opening reaction.
Methylation: The 2’ position is methylated to introduce the methyl group.
Isobutyrylation: The N2 position is modified with an isobutyryl group.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reactions are optimized for higher yields and purity, and the process is carried out under controlled conditions to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The DMT group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
科学研究应用
5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of synthetic RNA derivatives, which are crucial for studying RNA structure and function.
Biology: The compound is employed in biochemical assays to investigate RNA interactions and modifications.
Industry: The compound is used in nanotechnology studies to create native-like crosslinked duplex RNA for various applications
作用机制
The mechanism of action of 5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine involves its incorporation into synthetic RNA molecules. The DMT group serves as a protecting group during synthesis, while the isobutyryl and methyl groups enhance the stability and functionality of the RNA derivatives. The compound interacts with specific molecular targets and pathways involved in RNA synthesis and modification .
相似化合物的比较
Similar Compounds
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine: Similar in structure but lacks the 2’-O-methyl group.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-deoxyguanosine: Contains a 2’-fluoro modification instead of the 2’-O-methyl group.
DMT-2’-O-TBDMS-G(iBu)-CE-Phosphoramidite: Features a t-butyl-dimethylsilyl group at the 2’ position.
Uniqueness
5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine is unique due to its specific combination of modifications, which provide enhanced stability and functionality for synthetic RNA derivatives. The presence of the 2’-O-methyl group distinguishes it from other similar compounds, making it particularly useful in certain biochemical and nanotechnology applications .
属性
分子式 |
C36H39N5O8 |
|---|---|
分子量 |
669.7 g/mol |
IUPAC 名称 |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-3-methoxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-10-7-6-8-11-22,23-14-16-25(45-3)17-15-23)24-12-9-13-26(18-24)46-4/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)/t27-,29-,30-,34-,36?/m1/s1 |
InChI 键 |
AWGXVMPHAAHJMK-IAOBIIJASA-N |
手性 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O)OC |
规范 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


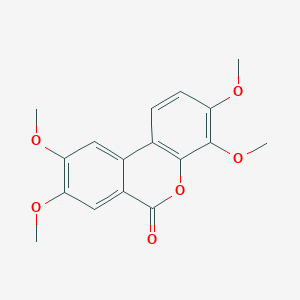



![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
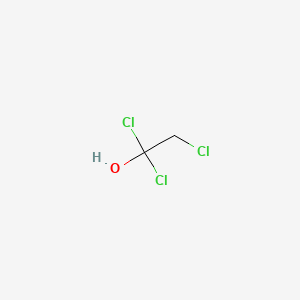
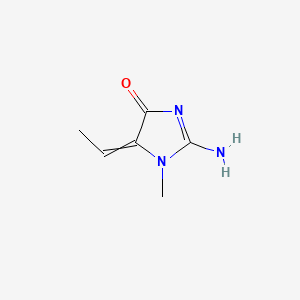

![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
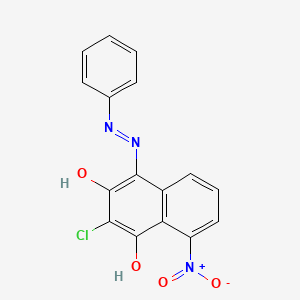
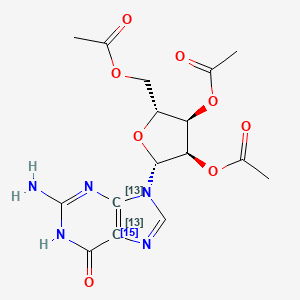
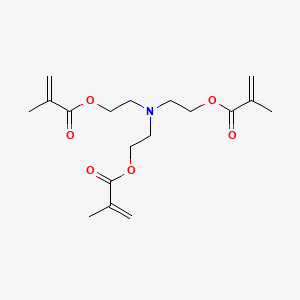
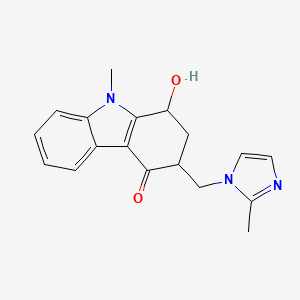
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)
